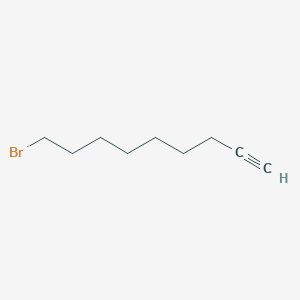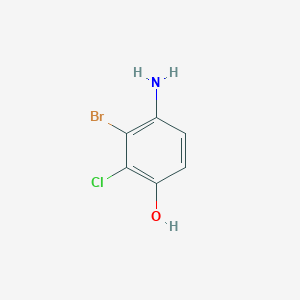
1-tert-butyl 6-methyl 7-hydroxy-2,3-dihydro-1H-indole-1,6-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-butyl 6-methyl 7-hydroxy-2,3-dihydro-1H-indole-1,6-dicarboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its unique structure, which includes a tert-butyl group, a methyl group, and a hydroxy group attached to the indole core. The presence of these functional groups imparts distinct chemical and biological properties to the compound .
Preparation Methods
The synthesis of 1-tert-butyl 6-methyl 7-hydroxy-2,3-dihydro-1H-indole-1,6-dicarboxylate involves several steps. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core is typically synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of Functional Groups: The tert-butyl, methyl, and hydroxy groups are introduced through various substitution reactions. For example, tert-butyl groups can be added using tert-butyl chloride in the presence of a base, while methyl groups can be introduced using methyl iodide.
Final Assembly: The final compound is assembled through esterification reactions, where carboxylic acid groups are converted to esters using alcohols and acid catalysts.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
1-tert-butyl 6-methyl 7-hydroxy-2,3-dihydro-1H-indole-1,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the ester moieties can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-tert-butyl 6-methyl 7-hydroxy-2,3-dihydro-1H-indole-1,6-dicarboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry and materials science.
Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Researchers investigate its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-tert-butyl 6-methyl 7-hydroxy-2,3-dihydro-1H-indole-1,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or microbial growth . The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
1-tert-butyl 6-methyl 7-hydroxy-2,3-dihydro-1H-indole-1,6-dicarboxylate can be compared with other similar indole derivatives, such as:
1-tert-butyl 6-methyl 7-hydroxy-2,3-dihydro-1H-indole-1-carboxylate: This compound lacks one of the carboxylate groups, which may affect its chemical and biological properties.
1-tert-butyl 6-methyl 7-hydroxy-2,3-dihydro-1H-indole-2-carboxylate: This compound has a carboxylate group at a different position, which may influence its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups and their positions on the indole core, which confer distinct chemical and biological properties .
Properties
CAS No. |
1784603-74-2 |
|---|---|
Molecular Formula |
C15H19NO5 |
Molecular Weight |
293.31 g/mol |
IUPAC Name |
1-O-tert-butyl 6-O-methyl 7-hydroxy-2,3-dihydroindole-1,6-dicarboxylate |
InChI |
InChI=1S/C15H19NO5/c1-15(2,3)21-14(19)16-8-7-9-5-6-10(13(18)20-4)12(17)11(9)16/h5-6,17H,7-8H2,1-4H3 |
InChI Key |
MLTHOAOBLBAPQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C(=C(C=C2)C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[6-bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]-4-chlorobenzamide](/img/structure/B13451280.png)






![6-Oxa-2,8-diazaspiro[3.5]nonan-7-one, trifluoroacetic acid](/img/structure/B13451312.png)

![(9H-fluoren-9-yl)methyl N-[3-(piperazin-1-yl)propyl]carbamate dihydrochloride](/img/structure/B13451329.png)


